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Compound of Interest

Compound Name: Fmoc-Pro-OH-d3

Cat. No.: B15553492 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fmoc-Pro-OH-d3, a

deuterated derivative of the proteinogenic amino acid proline, for its application in sophisticated

research environments. This document details the commercial availability of this stable isotope-

labeled compound, outlines its use in experimental protocols, and visualizes relevant biological

and experimental workflows.

Introduction to Fmoc-Pro-OH-d3
Fmoc-Pro-OH-d3 is a specialized chemical reagent in which three hydrogen atoms in the

proline molecule have been replaced with deuterium, a stable isotope of hydrogen. The

presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group makes it particularly

suitable for solid-phase peptide synthesis (SPPS), a cornerstone technique in peptide

chemistry and drug discovery. The introduction of deuterium serves as a powerful tool for

researchers, enabling sensitive and precise analysis in various applications, most notably in

pharmacokinetic and metabolic studies where it can be used as an internal standard for mass

spectrometry-based quantification.

Commercial Suppliers of Fmoc-Pro-OH-d3
A critical aspect of utilizing Fmoc-Pro-OH-d3 in research is sourcing high-quality material.

Several reputable chemical suppliers offer this deuterated amino acid derivative. The following
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table summarizes the product specifications from a selection of commercial vendors to aid in

the procurement process.
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Experimental Protocols
The primary application of Fmoc-Pro-OH-d3 is in the synthesis of deuterated peptides via

Solid-Phase Peptide Synthesis (SPPS). These labeled peptides are invaluable for a range of

downstream applications, including their use as internal standards in quantitative mass

spectrometry assays for proteomics and drug metabolism studies.

General Protocol for Incorporation of Fmoc-Pro-OH-d3
into a Peptide using Manual Fmoc-SPPS
This protocol provides a generalized procedure for the manual incorporation of Fmoc-Pro-OH-
d3 into a growing peptide chain on a solid support.
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Materials:

Fmoc-Pro-OH-d3

Rink Amide resin (or other suitable solid support)

N,N-Dimethylformamide (DMF)

Dichloromethane (DCM)

Piperidine solution (20% in DMF)

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

N,N-Diisopropylethylamine (DIPEA)

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane

(TIS))

Cold diethyl ether

Procedure:

Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by

treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF

and DCM.

Amino Acid Activation: In a separate tube, dissolve Fmoc-Pro-OH-d3 (3 equivalents relative

to the resin substitution), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) to the

mixture and allow it to pre-activate for 1-2 minutes.

Coupling: Add the activated Fmoc-Pro-OH-d3 solution to the deprotected resin. Agitate the

mixture for 1-2 hours at room temperature to ensure complete coupling.

Washing: Wash the resin extensively with DMF and DCM to remove any unreacted reagents.
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Repeat Cycle: Repeat the deprotection and coupling steps for the subsequent amino acids in

the desired peptide sequence.

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as

described in step 2.

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave

the peptide from the resin and remove the side-chain protecting groups.

Peptide Precipitation: Precipitate the peptide by adding the cleavage mixture to cold diethyl

ether.

Purification and Analysis: Centrifuge to collect the peptide pellet, wash with cold ether, and

then purify the crude peptide using reverse-phase high-performance liquid chromatography

(RP-HPLC). The identity of the deuterated peptide can be confirmed by mass spectrometry.

Visualizations
Proline Biosynthesis and Degradation Pathway
The following diagram illustrates the key metabolic pathways for the synthesis and catabolism

of proline, providing context for its biological roles.
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Caption: A simplified diagram of the proline biosynthesis and degradation pathways.

Experimental Workflow for Quantitative Proteomics
using a Deuterated Peptide Standard
This diagram outlines a typical workflow for a quantitative proteomics experiment utilizing a

peptide standard synthesized with Fmoc-Pro-OH-d3.
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(using Fmoc-Pro-OH-d3)

3. Spiking of Deuterated Peptide
Standard into Sample

2. Biological Sample Preparation
(e.g., cell lysis, protein extraction)

4. Proteolytic Digestion

5. LC-MS/MS Analysis

6. Data Analysis
(Quantification based on isotope ratios)

Click to download full resolution via product page

Caption: A workflow for quantitative proteomics using a stable isotope-labeled peptide.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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